molecular formula C5H8N2 B029720 1,3-Dimethylpyrazole CAS No. 694-48-4

1,3-Dimethylpyrazole

Cat. No.: B029720
CAS No.: 694-48-4
M. Wt: 96.13 g/mol
InChI Key: NODLZCJDRXTSJO-UHFFFAOYSA-N
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Description

1,3-Dimethylpyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms at positions 1 and 2. This compound is known for its versatility in various chemical reactions and applications in different fields, including medicinal chemistry, agrochemistry, and material science .

Safety and Hazards

1,3-Dimethylpyrazole is classified as a flammable liquid and vapour. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Cellular Effects

Related compounds such as 3,4-dimethylpyrazole phosphate (DMPP) have been shown to inhibit soil nitrification, a process carried out by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA) . This suggests that 1,3-Dimethylpyrazole could potentially interact with similar cellular processes.

Molecular Mechanism

It’s suggested that DMPP and DMPSA, which are structurally similar to this compound, inhibit nitrification due to their ability to chelate the Cu2+ cations that the ammonia monooxygenase enzyme (AMO) needs to carry on the first step of NH4+ oxidation .

Temporal Effects in Laboratory Settings

Related compounds such as DMPP have been shown to inhibit nitrification in soil over a period of time .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Related compounds such as 3,5-dimethylpyrazole derivatives have been evaluated for their anticonvulsant activity in animal models .

Metabolic Pathways

Related compounds such as DMPP have been shown to interact with the nitrogen cycle in soil, suggesting potential involvement in similar metabolic pathways .

Transport and Distribution

Related compounds such as DMPP have been shown to persist in acidic soil , suggesting potential for similar distribution patterns.

Subcellular Localization

Related compounds such as DMPP have been shown to inhibit specific enzymes within cells , suggesting potential for similar subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylpyrazole can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the condensation of acetylacetone and hydrazine hydrate due to its efficiency and cost-effectiveness .

Comparison with Similar Compounds

1,3-Dimethylpyrazole can be compared with other similar compounds, such as:

This compound stands out due to its specific applications in nitrification inhibition and its versatility in various chemical reactions.

Properties

IUPAC Name

1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-5-3-4-7(2)6-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODLZCJDRXTSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219523
Record name 1H-Pyrazole, 1,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-48-4
Record name 1,3-Dimethylpyrazole
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Record name 1,3-Dimethylpyrazole
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Record name 1H-Pyrazole, 1,3-dimethyl-
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Record name 1,3-dimethyl-1H-pyrazole
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Record name 1,3-DIMETHYLPYRAZOLE
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